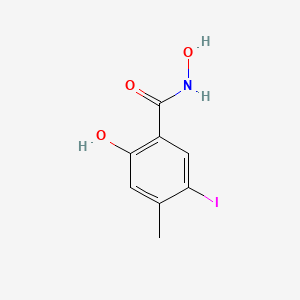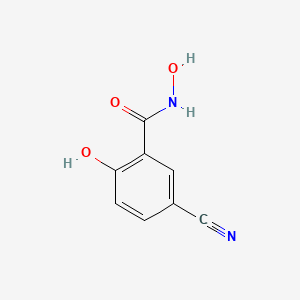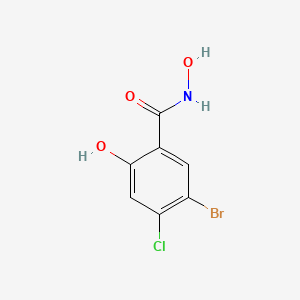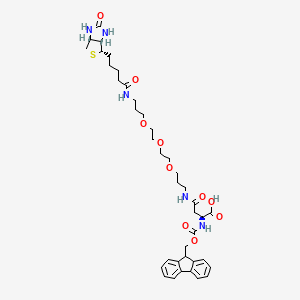
Fmoc-PEG(4)-Dde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-PEG(4)-Dde is an important synthetic compound used in a variety of laboratory experiments. It is a polyethylene glycol derivative with a 4-carboxybenzyl protecting group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in the synthesis of peptides, as well as other biopolymers and biomolecules. It is also used in bioconjugation and drug delivery applications due to its ability to form stable complexes with a variety of molecules.
科学研究应用
Fmoc-PEG(4)-Dde-PEG(4)-Dde is used in a variety of scientific research applications. It is used in the synthesis of peptides, as well as other biopolymers and biomolecules. It is also used in bioconjugation and drug delivery applications due to its ability to form stable complexes with a variety of molecules. Additionally, Fmoc-PEG(4)-Dde-PEG(4)-Dde is used in the study of protein-protein interactions, protein-lipid interactions, and cell-surface interactions.
作用机制
The mechanism of action of Fmoc-PEG(4)-Dde-PEG(4)-Dde is based on its ability to form stable complexes with a variety of molecules. The Fmoc-PEG(4)-Dde group is able to form hydrogen bonds with a wide range of molecules, while the PEG chain is able to form hydrophobic interactions. The carboxybenzyl protecting group is also able to form hydrogen bonds and hydrophobic interactions, further stabilizing the complex.
Biochemical and Physiological Effects
Fmoc-PEG(4)-Dde-PEG(4)-Dde is used in a variety of biochemical and physiological experiments. It is used to study protein-protein interactions, protein-lipid interactions, and cell-surface interactions. It is also used in drug delivery applications, as it is able to form stable complexes with a variety of molecules. Additionally, Fmoc-PEG(4)-Dde-PEG(4)-Dde is used to study the effects of peptides on cell signaling pathways.
实验室实验的优点和局限性
The main advantage of Fmoc-PEG(4)-Dde-PEG(4)-Dde is its ability to form stable complexes with a variety of molecules. This makes it ideal for use in a variety of laboratory experiments, including peptide synthesis, bioconjugation, and drug delivery applications. Additionally, Fmoc-PEG(4)-Dde-PEG(4)-Dde is relatively easy to synthesize and is relatively stable.
However, there are some limitations to the use of Fmoc-PEG(4)-Dde-PEG(4)-Dde in laboratory experiments. For example, the Fmoc-PEG(4)-Dde group is susceptible to hydrolysis, which can lead to the degradation of the compound. Additionally, the carboxybenzyl protecting group can be cleaved under certain conditions, leading to the release of the peptide or other molecule that is being studied.
未来方向
There are a number of potential future directions for the use of Fmoc-PEG(4)-Dde-PEG(4)-Dde. One potential direction is the development of new methods for the synthesis of peptides and other biopolymers. Additionally, researchers are exploring new ways to use Fmoc-PEG(4)-Dde-PEG(4)-Dde in drug delivery applications, such as the development of targeted delivery systems. Finally, researchers are also exploring the use of Fmoc-PEG(4)-Dde-PEG(4)-Dde in the study of protein-protein interactions, protein-lipid interactions, and cell-surface interactions.
合成方法
Fmoc-PEG(4)-Dde-PEG(4)-Dde is synthesized using a combination of chemical reactions. The first step involves the reaction of Fmoc-PEG(4)-Dde-Cl with a base such as sodium hydroxide. This reaction produces Fmoc-PEG(4)-Dde-OH, which is then reacted with a polyethylene glycol (PEG) derivative to produce Fmoc-PEG(4)-Dde-PEG. The Fmoc-PEG(4)-Dde-PEG is then reacted with a carboxybenzyl protecting group to form Fmoc-PEG(4)-Dde-PEG(4)-Dde. The final step is the removal of the Fmoc-PEG(4)-Dde group, which is accomplished by treatment with an acid such as trifluoroacetic acid.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO9/c1-34(2)21-30(37)32(31(38)22-34)29(36)11-13-40-15-17-42-19-20-43-18-16-41-14-12-35-33(39)44-23-28-26-9-5-3-7-24(26)25-8-4-6-10-27(25)28/h3-10,28,36H,11-23H2,1-2H3,(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXEIKUYIDINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-PEG(4)-Dde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

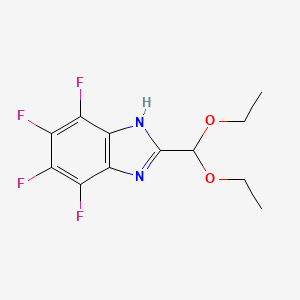
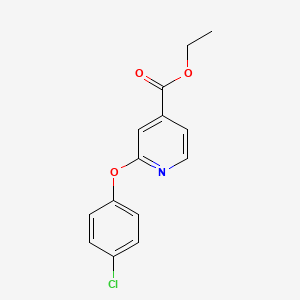
![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)
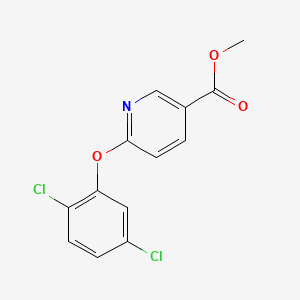
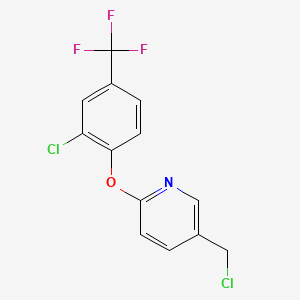
![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)
